N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O5/c1-30-20-7-4-15(23)8-18(20)25-22(29)11-26-10-21(19(28)9-17(26)12-27)31-13-14-2-5-16(24)6-3-14/h2-10,27H,11-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWDDDAFMMLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group, a hydroxymethyl group, and a pyridinone moiety. Its molecular formula is with a molecular weight of 483.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClF2N3O3 |
| Molecular Weight | 483.9 g/mol |
| CAS Number | 1014068-89-3 |
Inhibitory Effects
Research has indicated that this compound exhibits significant inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of similar structures can effectively inhibit ALR2, suggesting that this compound may also possess similar properties .
The proposed mechanism of action involves the binding of the compound to the active site of ALR2, leading to a reduction in the conversion of glucose to sorbitol, thereby alleviating osmotic and oxidative stress associated with diabetes . Additionally, the presence of the hydroxymethyl and pyridinone groups may enhance its interaction with biological macromolecules.
Case Studies
- Diabetic Complications : A study focused on compounds structurally related to this compound demonstrated that these compounds reduced oxidative stress markers in diabetic models. The results indicated a potential for therapeutic use in managing diabetes-related complications .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related pyridinone derivatives, which scavenged free radicals effectively. This suggests that this compound may also possess similar protective effects against oxidative damage .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Inhibition of Aldose Reductase : The compound's structural features contribute to its effectiveness as an ALR2 inhibitor, potentially providing a dual action as both an inhibitor and an antioxidant .
- Selectivity : Research indicates that modifications in the molecular structure can enhance selectivity towards ALR2 over other isoforms like ALR1, which is crucial for minimizing side effects associated with broader inhibition .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound with promising applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds similar to this compound. Research indicates that modifications in the chemical structure can lead to enhanced efficacy against various cancer cell lines.
Case Study:
A study published in Research Square demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 30 µM, indicating a potential for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
A preclinical trial showed that administration of similar compounds resulted in reduced levels of pro-inflammatory cytokines in animal models, suggesting a mechanism of action that involves modulation of immune responses .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study:
In vitro studies indicated that this compound could inhibit acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in neurodegenerative conditions .
| Activity Type | Model/System | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 15 µM | |
| Anti-inflammatory | Rat Model | Reduction in TNF-α levels | |
| Neuroprotective | In vitro (Neuronal Cells) | IC50 = 20 µM |
Table 2: Structural Variants and Their Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinone-Based Acetamide Derivatives
Substituent Effects on the Pyridinone Core
- Target Compound: Contains a 2-hydroxymethyl group and 5-((4-fluorobenzyl)oxy) substituent on the pyridinone ring. The hydroxymethyl group may enhance hydrogen-bonding capacity and solubility compared to non-polar substituents .
- 2-(5-((4-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (): Features a 2-methyl group instead of hydroxymethyl.
- N-(3-Chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS 946204-83-7, ): Shares the 4-fluorobenzyloxy and 2-methyl pyridinone substituents but differs in the acetamide’s aryl group (3-chlorophenyl vs. 5-chloro-2-methoxyphenyl). The methoxy group in the target compound could modulate electronic effects and metabolic stability .
Aryl Group Variations on the Acetamide Side Chain
- The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl () and 3-chlorophenyl () groups in analogs.
Table 1: Structural Comparison of Pyridinone Acetamides
Comparison with Non-Pyridinone Acetamide Derivatives
Quinazolinone Acetamides ()
- 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment. The quinazolinone core provides a planar aromatic system distinct from the pyridinone in the target compound. Despite structural differences, both classes leverage substituted acetamide side chains for target engagement .
Coumarin-Based Acetamides ()
- Coumarin derivatives like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide exhibit antioxidant activity surpassing ascorbic acid. While the target compound lacks a coumarin scaffold, its hydroxymethyl group may similarly contribute to radical scavenging, though this remains speculative without direct data .
Antibacterial and Enzyme Inhibition
- N-(5-Chloro-2-methoxyphenyl) Derivatives (): Demonstrated efficacy as lipoxygenase inhibitors and antibacterial agents. The chloro-methoxyphenyl group in the target compound may similarly enhance interactions with enzymatic targets .
- InhA Inhibitors (): Highlight the importance of substituents on the acetamide’s aryl group for Mycobacterium tuberculosis inhibition. The target compound’s 4-fluorobenzyloxy group could mimic similar hydrophobic interactions .
Antioxidant Potential
- The hydroxymethyl group in the target compound may parallel the antioxidant mechanisms of coumarin derivatives (), where electron-donating substituents enhance radical neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
